![molecular formula C14H11ClN2O B1615576 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-18-1](/img/structure/B1615576.png)
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Overview
Description
“2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzimidazoles derived from the indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists . The (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various methods such as weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, its molecular weight, density, melting point, solubility in water, and other properties can be determined .Mechanism of Action
Target of Action
The primary targets of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . The compound exhibits antiproliferative activity against these cell lines .
Mode of Action
The compound interacts with its targets by inducing antiproliferative and antimicrobial activities . It is suggested that the compound’s mode of action is similar to that of other phenoxy herbicides, which act as synthetic auxins . Auxins are plant hormones that regulate growth, and when applied in excess, they can cause rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of the synthesized compounds .
Result of Action
The compound exhibits good to potent antiproliferative activity against all tested cancer cell lines . Some derivatives of the compound were found to be especially active against certain cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been widely used in laboratory experiments to study its effects on lipid and glucose metabolism, inflammation, and exercise performance. Its synthetic nature allows for precise dosing and administration, making it a useful tool for researchers. However, its potential to enhance athletic performance and its association with cancer in animal studies have raised ethical concerns and limitations for its use in research.
Future Directions
Further research is needed to fully understand the potential therapeutic applications and safety concerns of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole. Clinical trials in humans are necessary to determine its efficacy and safety in the treatment of metabolic and cardiovascular diseases. In addition, studies on its potential to enhance athletic performance and its association with cancer should be conducted to inform ethical considerations for its use. Investigation into the mechanism of action and identification of novel PPARδ agonists may lead to the development of safer and more effective treatments for metabolic and cardiovascular diseases.
Scientific Research Applications
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases such as diabetes, obesity, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. However, its use in humans has been limited due to safety concerns and lack of clinical trials.
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRYYSSWFKZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327860 | |
Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-18-1 | |
Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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